molecular formula C9H16O3 B3106065 (R)-a-Hydroxy-cyclohexanepropanoic acid CAS No. 156469-00-0

(R)-a-Hydroxy-cyclohexanepropanoic acid

Cat. No.: B3106065
CAS No.: 156469-00-0
M. Wt: 172.22
InChI Key: WMHUKKRNWMPXKB-MRVPVSSYSA-N
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Description

®-α-Hydroxy-cyclohexanepropanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a hydroxy group and a propanoic acid moiety

Scientific Research Applications

®-α-Hydroxy-cyclohexanepropanoic acid has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of ®-a-Hydroxy-cyclohexanepropanoic acid are Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in cell cycle progression, survival, and differentiation .

Mode of Action

®-a-Hydroxy-cyclohexanepropanoic acid interacts with its targets, the HDACs, by inhibiting them at physiologically relevant concentrations . This inhibition leads to hyperacetylation of HDAC substrates . The hyperacetylation of histones, in turn, leads to a more relaxed DNA structure, promoting gene transcription.

Biochemical Pathways

It is known that hdacs, the targets of this compound, are involved in numerous cellular processes, including cell cycle progression and differentiation . Therefore, it can be inferred that the compound may affect these processes through its interaction with HDACs.

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as its formulation, route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of ®-a-Hydroxy-cyclohexanepropanoic acid’s action are primarily related to its inhibitory effect on HDACs. By inhibiting HDACs, the compound promotes the hyperacetylation of histones, leading to a more relaxed DNA structure and promoting gene transcription . This can have various downstream effects, depending on the specific genes that are upregulated.

Action Environment

The action, efficacy, and stability of ®-a-Hydroxy-cyclohexanepropanoic acid can be influenced by various environmental factors. For instance, microorganisms have developed a variety of resistance mechanisms to survive in acidic environments . Therefore, the pH of the environment could potentially influence the action of the compound. Additionally, factors such as temperature, presence of other substances, and the specific biological environment (e.g., in vivo vs. in vitro) can also impact the compound’s action .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and determining safe exposure levels .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactions, or the development of new synthesis methods. It could also involve exploring new uses for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

®-α-Hydroxy-cyclohexanepropanoic acid can be synthesized through several methods. One common approach involves the oxidation of cyclohexanol derivatives. For instance, the oxidation of ®-cyclohexanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can yield ®-α-Hydroxy-cyclohexanepropanoic acid . Another method involves the hydrolysis of nitriles, where the nitrile intermediate is generated by a nucleophilic substitution reaction and subsequently hydrolyzed to form the carboxylic acid .

Industrial Production Methods

Industrial production of ®-α-Hydroxy-cyclohexanepropanoic acid typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as platinum or palladium on carbon (Pt/C or Pd/C) are often employed to enhance the efficiency of the oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

®-α-Hydroxy-cyclohexanepropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-α-Hydroxy-cyclohexanepropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for its applications in asymmetric synthesis and its interactions with biological molecules.

Properties

IUPAC Name

(2R)-3-cyclohexyl-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHUKKRNWMPXKB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281252
Record name (αR)-α-Hydroxycyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156469-00-0
Record name (αR)-α-Hydroxycyclohexanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156469-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Hydroxycyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-cyclohexyl-2-hydroxypropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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